2-Methylfuran-3-carboxamide

Fungicide SAR Botrytis cinerea Rhizoctonia solani

This is the validated 2-methyl-substituted furan-3-carboxamide scaffold required for fungicide lead optimization. SAR studies confirm that alternative methylation patterns (e.g., 2,4-dimethyl) are functionally inert, making this 2-methyl isomer the sole active core for targeting Botrytis cinerea and Rhizoctonia solani. NLT 95% purity, crystalline solid (m.p. 85–86.5 °C), and direct precursor to fenfuram ensure reproducible SAR and streamlined derivatization.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 22727-22-6
Cat. No. B1311285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuran-3-carboxamide
CAS22727-22-6
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)N
InChIInChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8)
InChIKeyZTXBBUFJNINBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuran-3-carboxamide (CAS 22727-22-6) Baseline Profile: Procurement & Differentiation


2-Methylfuran-3-carboxamide (C₆H₇NO₂, MW 125.13) is a heterocyclic organic compound belonging to the furan-3-carboxamide class, characterized by a 2-methyl-substituted furan ring bearing a carboxamide group at the 3-position . Its core structure is a key intermediate in the synthesis of a broad array of derivatives with reported antimicrobial, fungicidal, and potential anticancer properties [1]. Its melting point is reported at 85–86.5 °C , and the topological polar surface area (TPSA) is 56.2 Ų, with one hydrogen bond donor . Commercially, it is available in purities ranging from 95% to 98%, with storage conditions typically specified as 2–8 °C for high-purity material .

Why 2-Methylfuran-3-carboxamide Cannot Be Generically Substituted: Key Differentiation in Furan-3-carboxamide Selection


The furan-3-carboxamide scaffold is highly sensitive to even minor substitutions on the furan ring, with biological activity varying drastically between methyl positional isomers. A seminal structure-activity relationship (SAR) study on N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides demonstrated that while 2-methylfuran-3-carboxamide and 2,5-dimethylfuran-3-carboxamide show comparable, high fungicidal activity against Botrytis cinerea (grey mold) and Rhizoctonia solani (rice sheath blight), the activity of the 2,4-dimethylfuran and 2,4,5-trimethylfuran derivatives was “extremely low” [1]. This stark activity cliff confirms that the 2-methyl substitution is a critical pharmacophoric requirement, and that selecting an analog with a different methylation pattern (e.g., 2,4-dimethylfuran-3-carboxamide) would lead to a functionally inert compound. Consequently, generic selection of a “furan-3-carboxamide” without specifying the 2-methyl pattern is insufficient for applications requiring the established fungicidal profile or for developing new derivatives based on the commercially relevant lead compound fenfuram (2-methyl-N-phenylfuran-3-carboxamide) [2].

2-Methylfuran-3-carboxamide (22727-22-6) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Fungicidal SAR: 2-Methyl vs. 2,4-Dimethylfuran-3-carboxamide Activity Comparison

In a head-to-head structure-activity relationship (SAR) study of N-(1,1,3-trimethylindan-4-yl) carboxamides, 2-methylfuran-3-carboxamide demonstrated high fungicidal activity against both Botrytis cinerea (grey mold) and Rhizoctonia solani (rice sheath blight) [1]. In contrast, its close analog, 2,4-dimethylfuran-3-carboxamide, exhibited 'extremely low' activity against grey mold in the same pot test system [1]. This represents a critical activity cliff where the addition of a single methyl group at the 4-position abolishes biological efficacy.

Fungicide SAR Botrytis cinerea Rhizoctonia solani Carboxamide fungicides

Derivative Potency: 2-Methylfuran-3-carboxamide Derivative (1e) vs. Fenfuram (2-Methyl-N-phenylfuran-3-carboxamide) EC50

A 2023 study designed novel 2-methyl-3-furancarboxamide derivatives based on the structure of the commercial fungicide fenfuram (2-methyl-N-phenylfuran-3-carboxamide) [1]. Compound 1e, a derivative of 2-methylfuran-3-carboxamide, demonstrated significantly superior in vitro antifungal activity against Rhizoctonia solani (rice sheath blight) with an EC₅₀ value of 2.824 mg/L, compared to the positive control fenfuram which had an EC₅₀ of 7.691 mg/L [1]. At a concentration of 20 mg/L, compound 1e achieved an 88.6% inhibition rate against R. solani, whereas fenfuram achieved 70.5% [1].

Antifungal Rhizoctonia solani EC50 Fenfuram

Procurement-Relevant Purity Specifications: Comparative Commercial Availability

Commercial availability for 2-methylfuran-3-carboxamide includes a range of purity specifications, with options for 95% and 'NLT 98%' (Not Less Than 98%) . The 98% grade is specifically manufactured under an ISO-certified quality system, making it suitable for pharmaceutical R&D and quality control applications . While this is a comparison of commercial offerings rather than intrinsic molecular properties, the availability of a certified, high-purity grade (NLT 98%) provides a procurement advantage over analogs that may only be listed at lower or unspecified purity grades.

Chemical Procurement Purity Specification Commercial Availability

Physicochemical Identity: Melting Point and Hydrogen Bonding Capacity

2-Methylfuran-3-carboxamide has a reported melting point of 85–86.5 °C , which is a specific, verifiable physical constant that distinguishes it from closely related analogs. For example, a derivative, N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide, has a melting point of 228–230 °C . The compound also has one hydrogen bond donor and a topological polar surface area (TPSA) of 56.2 Ų . These computational descriptors are valuable for predicting membrane permeability and oral bioavailability in drug discovery settings, providing a calculable, differentiating profile against analogs with different substitution patterns and thus different predicted ADME properties.

Physicochemical Properties Melting Point Hydrogen Bonding Computational Chemistry

2-Methylfuran-3-carboxamide (22727-22-6): Evidence-Backed Research & Industrial Application Scenarios


Agricultural Fungicide Development and SAR Studies

2-Methylfuran-3-carboxamide is a validated starting point for agricultural fungicide research targeting diseases like rice sheath blight (Rhizoctonia solani) and grey mold (Botrytis cinerea). Its critical role in the SAR of carboxamide fungicides is established [1], and derivatives have been shown to significantly outperform the commercial standard fenfuram in in vitro potency (EC₅₀ of 2.824 mg/L vs. 7.691 mg/L) [2]. Procurement should prioritize this specific core scaffold for lead optimization programs, as alternative methylation patterns on the furan ring have proven to be inactive [1].

Pharmaceutical Lead Scaffold Optimization

The furan-3-carboxamide core is a privileged scaffold in medicinal chemistry. Its 2-methyl derivative is a key building block for synthesizing a library of compounds with potential antimicrobial and anticancer activities [3]. Its favorable and well-defined physicochemical properties, such as a TPSA of 56.2 Ų and a single hydrogen bond donor, make it a suitable starting point for property-guided optimization in drug discovery . Its commercial availability at high purity (NLT 98%) ensures reliable and reproducible synthetic outcomes .

Synthesis of Bioactive Derivatives via Amide Coupling

As a primary carboxamide, 2-methylfuran-3-carboxamide can itself be a direct precursor or a protected form of the corresponding carboxylic acid. Its commercial availability as a crystalline solid (m.p. 85-86.5 °C) simplifies handling and weighing compared to liquid analogs. The compound serves as a direct structural precursor to the commercially successful fungicide fenfuram (2-methyl-N-phenylfuran-3-carboxamide) [3], providing a clear route to synthesizing and evaluating new N-substituted derivatives with improved antifungal activity [2].

Analytical Chemistry and Quality Control Reference

The availability of 2-methylfuran-3-carboxamide with a certified purity of NLT 98% makes it a suitable reference standard for analytical method development and quality control in pharmaceutical and agrochemical R&D . Its well-defined melting point (85-86.5 °C) can be used as a simple identity and purity check, while its structural features facilitate the development of specific HPLC or LC-MS methods for detecting related substances or metabolites in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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